molecular formula C15H15F3N2O2 B2550854 1-(1-(Furan-3-yl)propan-2-yl)-3-(4-(trifluoromethyl)phenyl)urea CAS No. 1795295-56-5

1-(1-(Furan-3-yl)propan-2-yl)-3-(4-(trifluoromethyl)phenyl)urea

Cat. No.: B2550854
CAS No.: 1795295-56-5
M. Wt: 312.292
InChI Key: WDVPMGFJTGJIDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(Furan-3-yl)propan-2-yl)-3-(4-(trifluoromethyl)phenyl)urea is a synthetic organic compound that combines a furan ring, a trifluoromethyl group, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(Furan-3-yl)propan-2-yl)-3-(4-(trifluoromethyl)phenyl)urea typically involves the following steps:

    Formation of the Furan-3-yl Intermediate: The furan ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Alkylation: The furan-3-yl intermediate is then alkylated with a suitable alkyl halide to introduce the propan-2-yl group.

    Urea Formation: The alkylated furan intermediate is reacted with an isocyanate derivative of 4-(trifluoromethyl)phenyl to form the final urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-(Furan-3-yl)propan-2-yl)-3-(4-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The nitro group in the trifluoromethylphenyl moiety can be reduced to an amine.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones or hydroxylated derivatives.

    Reduction: Amines or other reduced forms of the trifluoromethylphenyl group.

    Substitution: Urea derivatives with different substituents.

Scientific Research Applications

1-(1-(Furan-3-yl)propan-2-yl)-3-(4-(trifluoromethyl)phenyl)urea has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural features.

    Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers or coatings.

    Biological Studies: It is used in research to understand its interactions with biological systems and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(1-(Furan-3-yl)propan-2-yl)-3-(4-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. The furan ring and trifluoromethyl group contribute to its binding affinity and specificity. The urea moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Furan-3-yl)propan-2-yl)-3-phenylurea: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    1-(1-(Furan-3-yl)propan-2-yl)-3-(4-methylphenyl)urea: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.

Uniqueness

1-(1-(Furan-3-yl)propan-2-yl)-3-(4-(trifluoromethyl)phenyl)urea is unique due to the presence of the trifluoromethyl group, which enhances its stability, lipophilicity, and potential biological activity compared to similar compounds.

Properties

IUPAC Name

1-[1-(furan-3-yl)propan-2-yl]-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O2/c1-10(8-11-6-7-22-9-11)19-14(21)20-13-4-2-12(3-5-13)15(16,17)18/h2-7,9-10H,8H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVPMGFJTGJIDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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